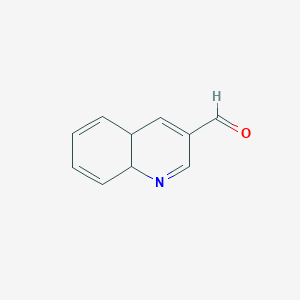![molecular formula C10H12N2 B11919952 Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)
Spiro[cyclopropane-1,3'-indolin]-6'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopropane-1,3’-indolin]-6’-amine is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,3’-indolin]-6’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of indoline derivatives with cyclopropane-containing reagents in the presence of a catalyst. For example, the Corey–Chaykovsky reaction can be employed, where dimethyloxosulfonium methylide reacts with indoline derivatives to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,3’-indolin]-6’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclopropane-1,3’-indolin]-6’-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Spiro[cyclopropane-1,3’-indolin]-6’-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of spiro[cyclopropane-1,3’-indolin]-6’-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts unique conformational properties that can enhance binding affinity to biological targets. For instance, it may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. Detailed studies on its binding interactions and molecular dynamics are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane structure but are fused to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound features a spirocyclic cyclopropane linked to a fluorene moiety.
Spirooxindoles: These compounds have a spirocyclic structure involving an oxindole ring and are widely studied for their biological activities.
Uniqueness
Spiro[cyclopropane-1,3’-indolin]-6’-amine is unique due to its specific fusion of a cyclopropane ring with an indoline moiety, which imparts distinct physicochemical properties and biological activities. Its three-dimensional structure offers advantages in drug design, such as improved solubility and metabolic stability compared to its monocyclic counterparts .
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C10H12N2/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6,11H2 |
Clé InChI |
BUCSXHXFEOTOCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CNC3=C2C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


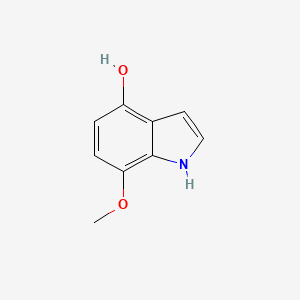
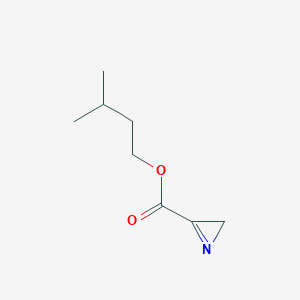
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
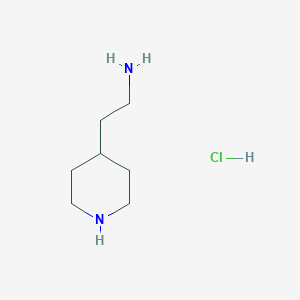
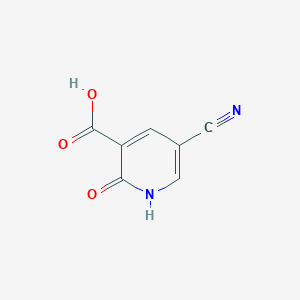
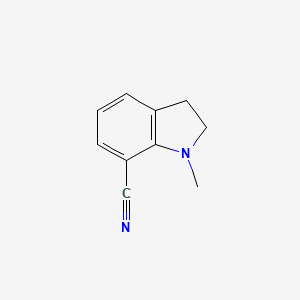
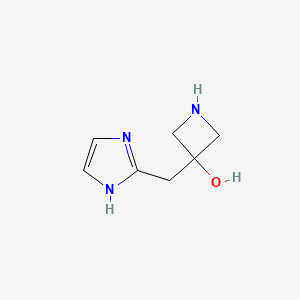
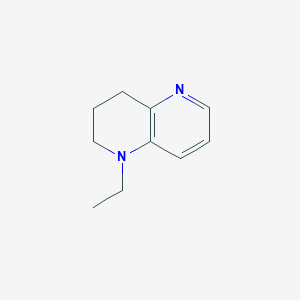
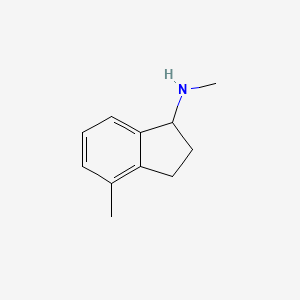
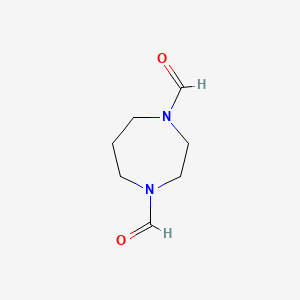

![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
